7-Cycloheptyloxy-2,2-dimethylchromene
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Overview
Description
7-Cycloheptyloxy-2,2-dimethylchromene is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in various fields, including medicine and agriculture. The unique structure of this compound, characterized by a cycloheptyloxy group attached to a dimethylchromene core, makes it a compound of interest for researchers.
Preparation Methods
The synthesis of 7-Cycloheptyloxy-2,2-dimethylchromene typically involves the following steps:
Starting Materials: The synthesis begins with 7-hydroxy-2H-chromen-2-one derivatives.
Reaction with 3-chloro-3-methylbut-1-yne: This reaction yields an intermediate compound.
Cyclization: The intermediate is cyclized in the presence of N,N-diethylaniline to form the desired chromene structure.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
7-Cycloheptyloxy-2,2-dimethylchromene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the chromene ring, potentially altering its biological activity.
Major Products: The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce halogenated or alkylated compounds.
Scientific Research Applications
7-Cycloheptyloxy-2,2-dimethylchromene has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Mechanism of Action
The mechanism of action of 7-Cycloheptyloxy-2,2-dimethylchromene involves its interaction with specific molecular targets:
Molecular Targets: It targets fungal cell membranes, disrupting their integrity and leading to cell death.
Pathways Involved: The compound interferes with the synthesis of essential membrane components, inhibiting fungal growth and proliferation.
Comparison with Similar Compounds
7-Cycloheptyloxy-2,2-dimethylchromene can be compared with other chromene derivatives:
Properties
CAS No. |
117902-95-1 |
---|---|
Molecular Formula |
C18H24O2 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
7-cycloheptyloxy-2,2-dimethylchromene |
InChI |
InChI=1S/C18H24O2/c1-18(2)12-11-14-9-10-16(13-17(14)20-18)19-15-7-5-3-4-6-8-15/h9-13,15H,3-8H2,1-2H3 |
InChI Key |
PGURYYOXCLKWTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C=C2)OC3CCCCCC3)C |
Origin of Product |
United States |
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